3,5-Dinitro-2-methylphenylboronic acid
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Overview
Description
3,5-Dinitro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BN2O6 . It is also known by other names such as (2-methyl-3,5-dinitrophenyl)boronic acid and 3,5-Dinitro-2-methylbenzeneboronic acid . The molecular weight of this compound is 225.95 g/mol .
Molecular Structure Analysis
The molecular structure of 3,5-Dinitro-2-methylphenylboronic acid consists of a benzene ring substituted with two nitro groups (-NO2), a methyl group (-CH3), and a boronic acid group (-B(OH)2) . The InChI string for this compound is InChI=1S/C7H7BN2O6/c1-4-6 (8 (11)12)2-5 (9 (13)14)3-7 (4)10 (15)16/h2-3,11-12H,1H3 .Chemical Reactions Analysis
While specific reactions involving 3,5-Dinitro-2-methylphenylboronic acid are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds and involves the coupling of a boronic acid with an organohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dinitro-2-methylphenylboronic acid include a molecular weight of 225.95 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 . The compound has a topological polar surface area of 132 Ų and a complexity of 288 . The exact mass and monoisotopic mass of the compound are both 226.0397161 g/mol .Scientific Research Applications
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Suzuki–Miyaura Coupling
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Proteomics Research
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Hydromethylation via Radical Protodeboronation
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Materials Science
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Cross-Coupling Reactions Beyond Suzuki–Miyaura
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Pharmaceutical Synthesis
Safety And Hazards
Future Directions
The future directions of research involving 3,5-Dinitro-2-methylphenylboronic acid could involve its use in various types of chemical reactions, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling reaction . Further studies could also explore the synthesis of this compound and its potential applications in different fields of chemistry.
properties
IUPAC Name |
(2-methyl-3,5-dinitrophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESXGHPFWNSQQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-])(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402278 |
Source
|
Record name | (2-Methyl-3,5-dinitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitro-2-methylphenylboronic acid | |
CAS RN |
24341-76-2 |
Source
|
Record name | B-(2-Methyl-3,5-dinitrophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24341-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methyl-3,5-dinitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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